(+)-alpha-Pinene
Overview
Description
Synthesis Analysis
Recent advancements in the synthesis of (+)-alpha-Pinene involve both traditional extraction methods and innovative biosynthetic approaches. A notable approach is the metabolic engineering of Escherichia coli to biosynthesize (+)-alpha-Pinene by expressing geranyl diphosphate synthase and alpha-pinene synthase from Pinus taeda, achieving a significant yield under fed-batch fermentation conditions (Yang et al., 2013). Additionally, synthetic routes have been explored, including the synthesis of α-pinene derivatives with antimicrobial activity (Dhar et al., 2014) and chiral pyrrolidine derivatives containing a β-amino acid moiety from (+)-α-pinene (Vega-Peñaloza et al., 2013).
Molecular Structure Analysis
The molecular structure of (+)-alpha-Pinene is characterized by its bicyclic framework, consisting of a six-membered and a four-membered ring. This structure is responsible for its unique reactivity and ability to undergo a variety of chemical transformations. Studies on its structure-activity relationship reveal the importance of its stereochemistry in its biological and chemical properties (Rufino et al., 2014).
Chemical Reactions and Properties
(+)-Alpha-Pinene undergoes various chemical reactions, including oxidation, polymerization, and transformation into other valuable compounds. For instance, its oxidation can lead to the production of verbenol in a selective and environmentally friendly manner using a biphasic aqueous-organic system (Negoi et al., 2017). Additionally, (+)-alpha-Pinene has been used as a precursor for the synthesis of novel bio-polyamides (Stockmann et al., 2019).
Physical Properties Analysis
The physical properties of (+)-alpha-Pinene, such as boiling point, density, and optical rotation, are influenced by its molecular structure. Its volatility and solubility play crucial roles in its applications in fragrances and flavors. Studies on its thermodynamic properties reveal the basis of its binding affinity and interactions with biological targets (Wilderman et al., 2013).
Chemical Properties Analysis
The chemical properties of (+)-alpha-Pinene, including reactivity towards various reagents and stability under different conditions, are essential for its industrial applications. Its role as an intermediate in the synthesis of other valuable chemical compounds and its potential as a renewable resource for biofuel production highlight its significance (Niu et al., 2018).
Scientific Research Applications
Inhibition of Nuclear Translocation of NF-kappa B : (+)-alpha-Pinene inhibits the nuclear translocation of NF-kappa B in THP-1 cells, partly due to the upregulation of I kappa B alpha expression, suggesting its potential in inflammation-related research (Zhou, Tang, Mao, & Bian, 2004).
Protection Against Aspirin-Induced Oxidative Stress : It can protect IEC-6 cells against aspirin-induced oxidative stress by increasing cell survival and GSH levels, indicating its potential in oxidative stress studies (Bouzenna, Hfaiedh, Giroux-Metgès, Elfeki, & Talarmin, 2017).
Enhancement of Osteoblast Differentiation : This compound enhances osteoblast differentiation and mineralization in MC3T3-E1 pre-osteoblasts, making it relevant for bone health research (Min, Son, & Jang, 2019).
Neuroprotective Effects : (+)-alpha-Pinene strengthens the antioxidant system, prevents neuroinflammation, improves spatial learning and memory, and reduces anxiety-like behavior in rats with Alzheimer's disease (Khan-Mohammadi-Khorrami, Asle-Rousta, Rahnema, & Amini, 2022).
Impact on Host Defense and Insect Pheromone Biosynthesis : The stereochemistry of alpha-pinene plays a critical role in host defense capability, insect pheromone biosynthesis, and tritrophic-level interactions (Phillips, Wildung, Williams, Hyatt, & Croteau, 2003).
Antiulcerogenic Activity : It exhibits significant antiulcerogenic activity, with observations of gastroprotective effects in certain Hyptis species (Pinheiro et al., 2015).
Anti-Inflammatory Activity : It exhibits anti-inflammatory activity by suppressing MAPKs and the NF-kappa B pathway in mouse peritoneal macrophages (Kim et al., 2015).
Antifungal Mechanism : It significantly inhibits and kills Candida albicans by disrupting cell walls and membranes, and inhibiting DNA, RNA, polysaccharide, and ergosterol synthesis (Xia, Mao, & Luo, 1999).
Industrial Uses : (+)-alpha-Pinene is used in flavoring agents, fragrances, pharmaceuticals, and biofuels (Niu, He, Wu, & Liu, 2018).
Therapeutic Potential in Schizophrenia : Inhalation of (+)-alpha-Pinene reduces schizophrenia-like behavioral abnormalities in mice (Ueno et al., 2019).
Chondroprotective Activity : It has shown potential antiosteoarthritic activity (Rufino et al., 2014).
Enhanced Binding and Oxidation in Cytochrome P450cam : P450(cam) mutants have enhanced binding and oxidation rates of (+)-alpha-pinene (Bell et al., 2002).
Quantitation in Toxicokinetic and Toxicology Studies : A method for accurately quantitating alpha-pinene oxide in rodent blood and mammary gland has been developed (Fernando et al., 2021).
Role in Fragrance and Flavor Industry : It has been used for centuries to treat respiratory tract infections and is crucial in the fragrance and flavor industry (Allenspach & Steuer, 2021).
Calibration Method for Evaluating Hydrophobic Substances : A solid phase microextraction (SPME) calibration method for evaluating hydrophobic substances, including alpha-pinene, has been developed (Rupar-Gadd et al., 2006).
Electrochemical Discrimination of Enantiomers : The electrochemical recognition and discrimination of alpha- and beta-pinene enantiomers by a cyclodextrin metal-organic framework is a first for bicyclic monoterpenes (Deng et al., 2017).
Biofiltration Under Thermophilic Conditions : Treatment of volatile organic compounds, like methanol and alpha-pinene, in hot gas streams is achievable (Kong, Farhana, Fulthorpe, & Allen, 2001).
Genomic Changes in Tolerance and Overproduction : Genomic and transcriptional changes in Escherichia coli show increased tolerance to pinene and overproduction, useful in various applications (Niu, Huang, Ji, & Liu, 2019).
Biosynthesis in Escherichia coli : Metabolic engineering of Escherichia coli for the biosynthesis of alpha-pinene has been achieved, demonstrating its potential in biotechnological applications (Yang et al., 2013).
properties
IUPAC Name |
(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWFGVWFFZKLTI-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2C[C@H]1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041671 | |
Record name | (+)-alpha-Pinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-alpha-Pinene | |
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Record name | (+)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
155.00 to 156.00 °C. @ 760.00 mm Hg | |
Record name | (+)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(+)-alpha-Pinene | |
CAS RN |
7785-70-8 | |
Record name | (1R)-α-Pinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7785-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Pinene, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | (+)-alpha-Pinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.170 | |
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Record name | α-Pinene, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6CM4TWH1W | |
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Record name | (+)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-62 °C | |
Record name | (+)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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